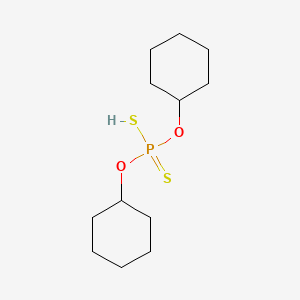

o,o-Dicyclohexyl hydrogen phosphorodithioate

Description

Properties

CAS No. |

6028-46-2 |

|---|---|

Molecular Formula |

C12H23O2PS2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

dicyclohexyloxy-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H23O2PS2/c16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,16,17) |

InChI Key |

IWHTZOQGVGHYQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OP(=S)(OC2CCCCC2)S |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves the conversion of the corresponding phosphonate precursor into the phosphorodithioate via sulfurization. The key steps include:

- Starting from O,O-dicyclohexyl phosphonate.

- Reaction with elemental sulfur (S8) to introduce the dithioate functionality.

- Use of a base such as triethylamine to facilitate the sulfurization.

- Purification by filtration and washing to isolate the product.

This method is supported by experimental procedures described in the literature, particularly in the synthesis of S-hydrogen phosphorothioates, which are structurally related compounds.

Detailed Synthetic Procedure (Literature Example)

According to a procedure reported in a 2011 study on electrophilic trifluoromethylation of S-hydrogen phosphorothioates, this compound can be prepared as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | O,O-Dicyclohexyl phosphonate (5.0 g) | Starting material |

| 2 | Sulfur (0.68 g) | Elemental sulfur for dithioate formation |

| 3 | Diethyl ether (15 mL) | Solvent |

| 4 | Stirring under inert atmosphere (argon) | Ensures exclusion of moisture and oxygen |

| 5 | Addition of triethylamine (1.1 equiv.) | Base to promote sulfurization |

| 6 | Monitoring by $$^{31}P$$ NMR | To confirm conversion to phosphorodithioate |

| 7 | Filtration and washing | Isolation of pure this compound |

The reaction proceeds with high conversion under these mild conditions, typically at room temperature or slightly elevated temperatures.

Mechanistic Insights

The sulfurization step involves nucleophilic attack of the phosphonate oxygen atoms on elemental sulfur, facilitated by the base, leading to the replacement of oxygen atoms by sulfur atoms in the phosphorodithioate group. The triethylamine acts both as a base and as a nucleophilic catalyst to enhance the sulfur incorporation. The reaction is monitored by $$^{31}P$$ NMR spectroscopy, which shows characteristic chemical shifts confirming the formation of the phosphorodithioate moiety.

Alternative Synthetic Routes

While the sulfurization of dialkyl phosphonates is the most common method, other approaches reported in related phosphorus chemistry include:

- Triester methods : Used primarily in nucleoside phosphorodithioate synthesis, involving dithiophosphorylating reagents such as DPSE-SP(S)Cl2, which can be adapted for dialkyl phosphorodithioates synthesis.

- Phosphorochloridite intermediates : Phosphorochloridates and phosphorochloridites can be converted to phosphorodithioates by reaction with sulfur sources under controlled conditions.

However, these alternative methods are more complex and generally applied to specialized substrates such as nucleosides rather than simple dialkyl phosphonates.

Comparative Data Table of Preparation Methods

Research Findings and Professional Notes

- The sulfurization of dialkyl phosphonates such as O,O-dicyclohexyl phosphonate with elemental sulfur and triethylamine is the most straightforward and widely used method for preparing this compound.

- Monitoring by $$^{31}P$$ NMR is critical for confirming product formation and purity, as phosphorodithioates show distinct chemical shifts compared to phosphonates or phosphorothioates.

- Reaction conditions are mild, typically proceeding at room temperature or slightly elevated temperatures, minimizing side reactions and degradation.

- Alternative methods involving specialized reagents and intermediates are more suited to complex molecules like nucleosides and are less practical for simple dialkyl phosphorodithioates.

- The choice of solvent (e.g., diethyl ether) and inert atmosphere is important to prevent oxidation and hydrolysis during synthesis.

Chemical Reactions Analysis

Neutralization with Bases

o,o-Dicycloclohexyl hydrogen phosphorodithioate reacts with bases to form stable salts. For example:

This reaction is analogous to the behavior of diethyl dithiophosphoric acid, which forms ammonium salts upon neutralization . The sodium salt (sodium O,O-dicyclohexyl dithiophosphate) is well-documented and used in coordination chemistry .

Reaction with Metal Oxides

The compound reacts with metal oxides to produce metal dithiophosphates, which are critical in lubrication and catalysis. For instance, with zinc oxide:

This mirrors the synthesis of zinc diethyl dithiophosphate from diethyl dithiophosphoric acid . The resulting complexes exhibit antioxidant and anti-wear properties.

Hydrolysis and H2_22S Release

Under acidic or aqueous conditions, the compound undergoes hydrolysis to release hydrogen sulfide (HS) :

This slow, sustained HS release is exploited in biomedical research for studying sulfide signaling pathways.

Nucleophilic Substitution Reactions

The sulfur atoms act as nucleophiles in alkylation or arylation reactions. For example, with alkyl halides:

In a study, S-(4-((4-bromophenyl)thio)butyl) O,O-dicyclohexyl phosphorodithioate was synthesized via such substitutions, achieving 56% yield .

Oxidation and Disulfide Formation

Oxidizing agents like HO convert the thiol groups to disulfides. For example:

This reactivity is leveraged in synthetic routes to disulfide-linked phosphorodithioates .

Coordination with Transition Metals

The dithiophosphate group chelates transition metals, forming complexes used in catalysis. For example, with Cu:

These complexes are studied for their electrochemical properties and catalytic activity .

Scientific Research Applications

o,o-Dicyclohexyl hydrogen phosphorodithioate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of o,o-Dicyclohexyl hydrogen phosphorodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Phosphorodithioate Compounds

Structural and Functional Differences

Phosphorodithioates vary in alkyl/aryl substituents, molecular weight, and functional groups, which influence their reactivity, toxicity, and applications. Below is a detailed comparison:

Table 1: Key Structural and Chemical Properties

Key Observations :

Substituent Effects :

- Cyclohexyl groups in the target compound enhance hydrophobicity and steric hindrance, reducing reactivity compared to smaller alkyl substituents like ethyl or methyl .

- Ethion ’s tetraethyl and methylene bridge structure increases molecular weight and environmental persistence, making it a potent pesticide .

- Sodium salts (e.g., Sodium-O,O-di(isobutyl) dithiophosphate) exhibit ionic character, enhancing solubility in polar solvents for industrial applications .

- Toxicity Profiles: Dimethoate and Phorate act as acetylcholinesterase (AChE) inhibitors, causing neurotoxicity in pests and mammals . O,S,S-Trimethyl phosphorodithioate (a related impurity) induces delayed toxicity in rats via cholinergic and non-cholinergic mechanisms . The bulky cyclohexyl groups in the target compound may reduce acute toxicity by limiting bioavailability .

Physicochemical Properties

Table 2: Comparative Physical Properties

- Hydrophobicity: Cyclohexyl substituents reduce water solubility, favoring non-polar solvents .

- Thermal Stability : Bulky substituents enhance thermal resistance, making the compound suitable for high-temperature applications.

Biological Activity

Introduction

o,o-Dicyclohexyl hydrogen phosphorodithioate (CAS Number: 6028-46-2) is a phosphorus-containing compound known for its diverse biological activities. This article aims to explore the biological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing on a variety of research studies and case analyses.

Chemical Structure and Properties

The chemical formula for this compound is C12H23O2PS2. It features a phosphorodithioate backbone, which contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:

Biological Activities

-

Antioxidant Properties

- Studies have demonstrated that this compound exhibits significant antioxidant activity. This property is critical in mitigating oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. The compound has been shown to scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

-

Enzyme Inhibition

- The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling .

- Cytotoxicity

- Neuroprotective Effects

Mechanisms of Action

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The presence of sulfur atoms in the compound's structure enhances its ability to donate electrons and neutralize free radicals.

- Enzyme Modulation: By inhibiting AChE, the compound alters neurotransmitter dynamics, which can have therapeutic implications for conditions like Alzheimer's disease.

- Apoptotic Pathway Activation: The induction of apoptosis in cancer cells suggests that the compound may activate intrinsic apoptotic pathways through mitochondrial signaling.

Case Studies

-

Antioxidant Activity Study

- A study examined the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

-

Cytotoxicity Assessment

- An experimental study on human breast cancer cell lines treated with varying concentrations of this compound revealed dose-dependent cytotoxic effects, with IC50 values indicating promising anticancer potential.

-

Neuroprotection in Animal Models

- In vivo experiments using rodent models demonstrated that administration of this compound significantly reduced behavioral deficits associated with neurodegeneration and decreased markers of oxidative stress in brain tissues.

The biological activity of this compound encompasses antioxidant properties, enzyme inhibition, cytotoxic effects against cancer cells, and neuroprotective capabilities. These findings suggest that this compound holds potential for therapeutic applications across various fields, including oncology and neurology. Further research is warranted to elucidate its mechanisms fully and evaluate its efficacy in clinical settings.

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antioxidant | Free radical scavenging | Treatment of oxidative stress-related diseases |

| Enzyme inhibition | AChE inhibition | Alzheimer's disease therapy |

| Cytotoxicity | Apoptosis induction | Cancer treatment |

| Neuroprotection | Reduction of oxidative stress | Neurodegenerative disease management |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for o,o-Dicyclohexyl hydrogen phosphorodithioate, and how can yield be optimized?

- Methodological Answer : Utilize solid-phase synthesis techniques adapted from phosphorodithioate dimer protocols. Key steps include coupling cyclohexanol derivatives with thiophosphorylating agents under anhydrous conditions. Optimize reaction parameters (e.g., temperature: 40–60°C, solvent: dichloromethane/toluene mix) and employ inert atmospheres to minimize oxidation. Purification via silica gel chromatography (hexane/ethyl acetate gradient) improves purity (>95%). Validate yields using gravimetric analysis and NMR quantification .

Q. How should researchers handle and store o,o-Dicyclohexyl hydrogen phosphorodithioate to ensure laboratory safety?

- Methodological Answer : Classify the compound as highly toxic based on structural analogs (e.g., disyston, phenkapton). Implement OSHA/NIOSH guidelines: store at 4°C in amber glass under argon, use fume hoods for handling, and mandate PPE (nitrile gloves, respirators with organic vapor cartridges). Monitor airborne concentrations via NIOSH Method #5600 for organophosphorus pesticides .

Q. What spectroscopic techniques are essential for characterizing o,o-Dicyclohexyl hydrogen phosphorodithioate?

- Methodological Answer : Confirm structure using <sup>31</sup>P NMR (δ ~85–95 ppm for P=S bonds) and <sup>1</sup>H/<sup>13</sup>C NMR to identify cyclohexyl protons (δ 1.2–2.1 ppm). High-resolution mass spectrometry (HRMS) in negative-ion mode provides molecular ion validation. Compare with databases for analogs like dimethoate derivatives to resolve spectral ambiguities .

Advanced Research Questions

Q. How can degradation kinetics of o,o-Dicyclohexyl hydrogen phosphorodithioate under environmental conditions be systematically studied?

- Methodological Answer : Design hydrolysis experiments at pH 3–11 (buffered solutions, 25–50°C). Monitor degradation via HPLC-MS/MS with a C18 column (0.1% formic acid/acetonitrile mobile phase). For photolysis, use xenon-arc lamps simulating sunlight. Quantify breakdown products (e.g., cyclohexanol, phosphorothioate oxides) and apply first-order kinetics models. Cross-reference with OECD Guideline 307 for environmental persistence assessments .

Q. What experimental strategies elucidate the inhibitory mechanism of o,o-Dicyclohexyl hydrogen phosphorodithioate on acetylcholinesterase (AChE)?

- Methodological Answer : Perform in vitro kinetic assays using human recombinant AChE. Measure inhibition constants (Ki) via Ellman’s method (412 nm absorbance). Conduct molecular docking (AutoDock Vina) to predict binding to AChE’s catalytic triad. Validate with site-directed mutagenesis (e.g., Ser203Ala mutants). Compare inhibition potency to azinphos-methyl, a structurally related AChE inhibitor .

Q. How to resolve contradictions in toxicity data between in vitro and in vivo studies for o,o-Dicyclohexyl hydrogen phosphorodithioate?

- Methodological Answer : Address discrepancies by standardizing test models. For in vitro, use primary hepatocytes (rat/human) and measure EC50 via MTT assays. For in vivo, apply OECD Guideline 423 (acute oral toxicity in rats). Analyze metabolic differences using LC-MS-based metabolomics to identify species-specific detoxification pathways (e.g., glutathione conjugation). Cross-validate with QSAR models for organophosphates .

Q. What advanced analytical methods enable trace detection of o,o-Dicyclohexyl hydrogen phosphorodithioate in biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS method with ESI-negative ionization. Use a biphenyl column for separation and deuterated internal standards (e.g., <sup>2</sup>H6-dimethoate) to correct matrix effects. Optimize MRM transitions (e.g., m/z 315→97 for quantification). Achieve LOD ≤0.05 ng/mL by pre-concentrating samples via solid-phase extraction (C18 cartridges) .

Methodological Design & Data Analysis

Q. How to design a study evaluating the ligand-binding efficiency of o,o-Dicyclohexyl hydrogen phosphorodithioate with metalloenzymes?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, Kd). Prepare enzyme solutions (e.g., zinc-dependent hydrolases) in Tris buffer (pH 7.4). Conduct competitive assays with EDTA to confirm metal-chelation dependency. Validate with X-ray absorption spectroscopy (XAS) to observe sulfur-metal coordination .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in ecotoxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., log-logistic model) to calculate EC50/LC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., soil vs. aquatic toxicity). Incorporate principal component analysis (PCA) to disentangle confounding variables (pH, organic matter content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.